2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol
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Overview
Description
2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol is a compound that belongs to the class of aminopyrimidines. These compounds are characterized by the presence of a pyrimidine ring substituted with an amino group and other functional groups. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol typically involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Amination and Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
Substituted Pyrimidines: Compounds with different substituents on the pyrimidine ring, such as imatinib and dasatinib, which are used in cancer therapy.
Uniqueness
2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol is unique due to its specific substitution pattern and the presence of both phenol and amino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-17-11-13(2)19-18(21-17)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKXDDXZCBYYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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